molecular formula C12H11N3O2 B112294 Benzyl-(5-nitro-pyridin-2-yl)-amine CAS No. 21626-41-5

Benzyl-(5-nitro-pyridin-2-yl)-amine

Cat. No.: B112294
CAS No.: 21626-41-5
M. Wt: 229.23 g/mol
InChI Key: DPOYSZDFYVXWFW-UHFFFAOYSA-N
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Description

Benzyl-(5-nitro-pyridin-2-yl)-amine is an organic compound that features a benzyl group attached to a 5-nitro-pyridin-2-yl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine can be achieved through several methods. One common approach involves the reaction of 5-nitro-2-chloropyridine with benzylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 5-nitro-2-chloropyridine in a suitable solvent such as ethanol.
  • Add benzylamine to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(5-nitro-pyridin-2-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

    Oxidation: Benzyl-(5-aminopyridin-2-yl)-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Benzyl-(5-aminopyridin-2-yl)-amine.

Scientific Research Applications

Benzyl-(5-nitro-pyridin-2-yl)-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl-(5-nitro-pyridin-2-yl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-(5-aminopyridin-2-yl)-amine: Similar structure but with an amine group instead of a nitro group.

    Benzyl-(3-nitropyridin-2-yl)-amine: Similar structure but with the nitro group at a different position on the pyridine ring.

    Benzyl-(5-nitropyridin-3-yl)-amine: Similar structure but with the nitro group at a different position on the pyridine ring.

Uniqueness

Benzyl-(5-nitro-pyridin-2-yl)-amine is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its chemical reactivity and biological activity. The combination of the benzyl and nitro groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-benzyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOYSZDFYVXWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944229
Record name N-Benzyl-5-nitropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21626-41-5
Record name 21626-41-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-5-nitropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-nitropyridine (1.59 g, 10 mmol) and benzylamine (2.3 mL, 21 mmol) in ethanol (10 mL) was heated at reflux for 2 h. The reaction mixture was allowed to ambient temperature, 1.2 N HCl was added, the precipitate collected, rinsed with water, and dried to give 2.02 g of 2-benzylamino-5-nitropyridine as a yellow solid.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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